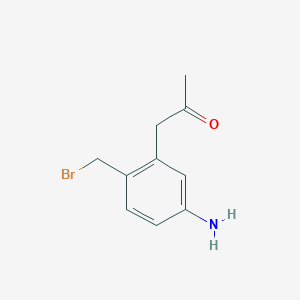
(5-Hydroxy-4,4-dimethylpentyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-4,4-dimethylpentyl)ammonium is an organic compound with a unique structure that includes a hydroxyl group and an ammonium group attached to a dimethylpentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,4-dimethylpentyl)ammonium typically involves the reaction of 5-hydroxy-4,4-dimethylpentanol with an ammonium source under controlled conditions. One common method is the reductive amination of 5-hydroxy-4,4-dimethylpentanol using ammonium acetate and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding the desired ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. For example, a nickel catalyst can be employed to facilitate the reductive amination process, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-4,4-dimethylpentyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-dimethylpentylammonium.
Reduction: Formation of 5-amino-4,4-dimethylpentylammonium.
Substitution: Formation of 5-chloro-4,4-dimethylpentylammonium or 5-bromo-4,4-dimethylpentylammonium.
Applications De Recherche Scientifique
(5-Hydroxy-4,4-dimethylpentyl)ammonium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-4,4-dimethylpentyl)ammonium involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ammonium group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2,2-dimethylpentanol
- 5-Hydroxy-2,4-dimethylpentyl acetate
- 5-Hydroxy-2,4-dimethylpentyl amine
Uniqueness
(5-Hydroxy-4,4-dimethylpentyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C7H18NO+ |
|---|---|
Poids moléculaire |
132.22 g/mol |
Nom IUPAC |
(5-hydroxy-4,4-dimethylpentyl)azanium |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3/p+1 |
Clé InChI |
ZOOPONUAQQEUQX-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(CCC[NH3+])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)


![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)



![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)




![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

